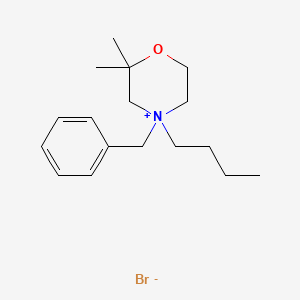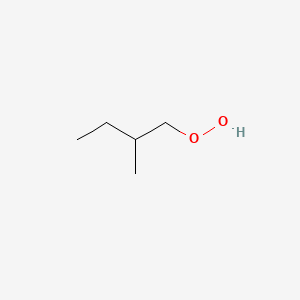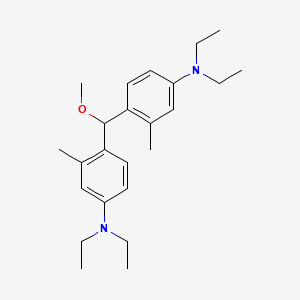
4,4'-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is an organic compound that belongs to the class of diarylmethanes It is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a methoxymethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with formaldehyde in the presence of a methanol solvent. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the methoxymethylene bridge. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) follows a similar synthetic route but on a larger scale. The process involves:
Reactants: N,N-diethyl-3-methylaniline and formaldehyde
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in carbon tetrachloride
Major Products Formed
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxymethylene bridge plays a crucial role in stabilizing the compound and facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylene-bis(2-methylaniline)
- 4,4’-Methylenebis(N,N-diglycidylaniline)
Uniqueness
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is unique due to the presence of the methoxymethylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its stability and reactivity in various chemical reactions.
Propiedades
Número CAS |
91223-78-8 |
|---|---|
Fórmula molecular |
C24H36N2O |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)-2-methylphenyl]-methoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C24H36N2O/c1-8-25(9-2)20-12-14-22(18(5)16-20)24(27-7)23-15-13-21(17-19(23)6)26(10-3)11-4/h12-17,24H,8-11H2,1-7H3 |
Clave InChI |
MMGYTQBRJXCBIY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
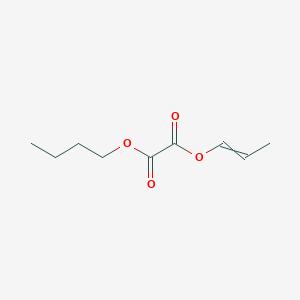
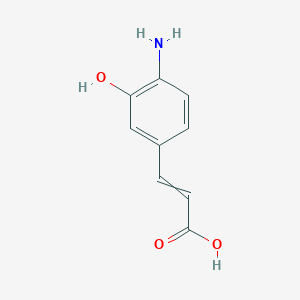
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

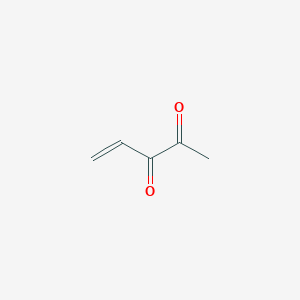
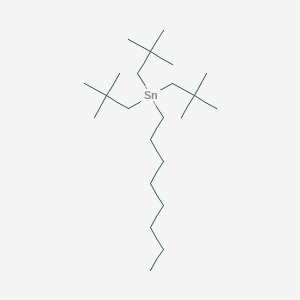
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
